1-Benzyl-1-(2-cyanoethyl)-3-phenylurea
Description
1-Benzyl-1-(2-cyanoethyl)-3-phenylurea is a substituted urea derivative characterized by a benzyl group, a 2-cyanoethyl group, and a phenyl moiety attached to the urea core. Urea derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility. The 2-cyanoethyl substituent in this compound introduces a nitrile functional group, which may enhance electrophilicity and influence solubility, reactivity, or biological interactions compared to other alkyl or halogenated analogs.
Properties
Molecular Formula |
C17H17N3O |
|---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
1-benzyl-1-(2-cyanoethyl)-3-phenylurea |
InChI |
InChI=1S/C17H17N3O/c18-12-7-13-20(14-15-8-3-1-4-9-15)17(21)19-16-10-5-2-6-11-16/h1-6,8-11H,7,13-14H2,(H,19,21) |
InChI Key |
ZIKNZYCQMAHVNP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CCC#N)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC#N)C(=O)NC2=CC=CC=C2 |
solubility |
41.9 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-Benzyl-1-(2-cyanoethyl)-3-phenylurea with five analogs, focusing on substituent effects, molecular properties, and functional distinctions.
Table 1: Structural and Molecular Comparison
*Note: The molecular formula for the target compound is inferred based on substituents (likely C₁₇H₁₆N₃O).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
